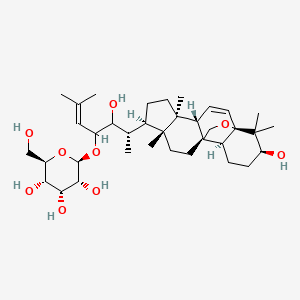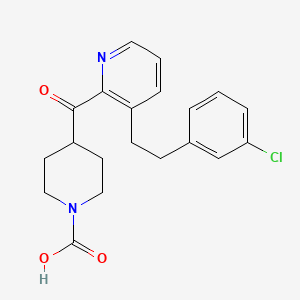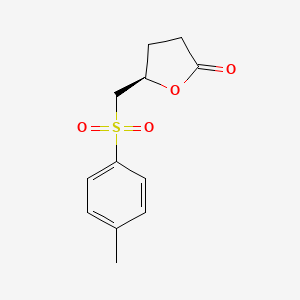![molecular formula C11H14F2O B13402742 3-Fluorotricyclo[3.3.1.1~3,7~]decane-1-carbonyl fluoride CAS No. 96962-78-6](/img/structure/B13402742.png)
3-Fluorotricyclo[3.3.1.1~3,7~]decane-1-carbonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluorotricyclo[3311~3,7~]decane-1-carbonyl fluoride is a complex organic compound characterized by its unique tricyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluorotricyclo[3.3.1.1~3,7~]decane-1-carbonyl fluoride typically involves multiple steps, starting from simpler precursors. One common method involves the fluorination of tricyclo[3.3.1.1~3,7~]decane-1-carbonyl chloride using a fluorinating agent such as hydrogen fluoride or a fluorine gas . The reaction conditions often require controlled temperatures and pressures to ensure the selective introduction of the fluorine atom.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluorotricyclo[3.3.1.1~3,7~]decane-1-carbonyl fluoride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted tricyclic compounds.
Wissenschaftliche Forschungsanwendungen
3-Fluorotricyclo[3.3.1.1~3,7~]decane-1-carbonyl fluoride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialized materials and chemicals.
Wirkmechanismus
The mechanism of action of 3-Fluorotricyclo[3.3.1.1~3,7~]decane-1-carbonyl fluoride involves its interaction with specific molecular targets. The fluorine atom can form strong bonds with various substrates, influencing the reactivity and stability of the compound. The tricyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tricyclo[3.3.1.1~3,7~]decane-1-carbonyl chloride: Similar structure but lacks the fluorine atom.
1-Fluorotricyclo[3.3.1.1~3,7~]decane: Similar structure but without the carbonyl fluoride group.
Uniqueness
3-Fluorotricyclo[3.3.1.1~3,7~]decane-1-carbonyl fluoride is unique due to the presence of both the fluorine atom and the carbonyl fluoride group, which confer distinct chemical properties and reactivity compared to its analogs .
Eigenschaften
CAS-Nummer |
96962-78-6 |
|---|---|
Molekularformel |
C11H14F2O |
Molekulargewicht |
200.22 g/mol |
IUPAC-Name |
3-fluoroadamantane-1-carbonyl fluoride |
InChI |
InChI=1S/C11H14F2O/c12-9(14)10-2-7-1-8(3-10)5-11(13,4-7)6-10/h7-8H,1-6H2 |
InChI-Schlüssel |
XMILERYZFDVABZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3(CC1CC(C2)(C3)F)C(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


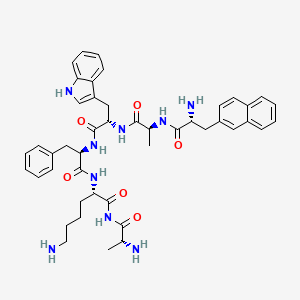
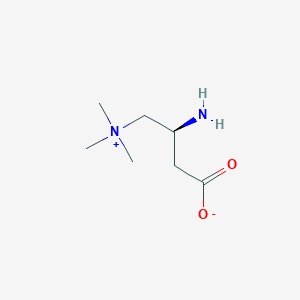
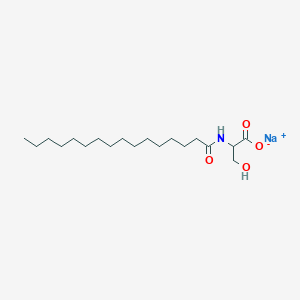
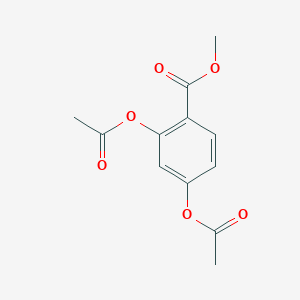
![(2R,3S,5R)-5-[2-amino-6-(2-hydroxypropoxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13402697.png)

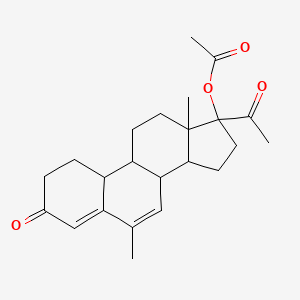
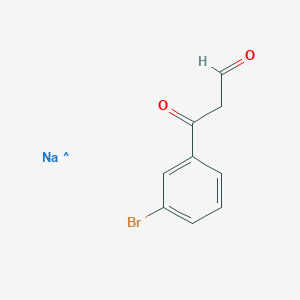
![[Difluoro-(1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexyl)methyl] prop-2-enoate](/img/structure/B13402715.png)
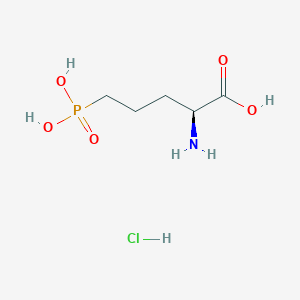
![5-fluoro-3-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-oxopentanoic acid](/img/structure/B13402728.png)
